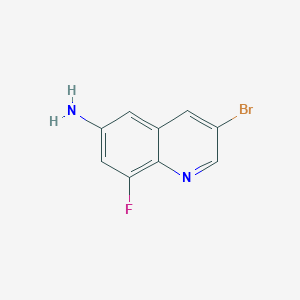

3-Bromo-8-fluoroquinolin-6-amine

描述

3-Bromo-8-fluoroquinolin-6-amine is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-8-fluoroquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antiviral properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.06 g/mol. Its unique substitution pattern, with bromine at position 3 and fluorine at position 8 of the quinoline ring, enhances its chemical reactivity and biological activity. This structural configuration allows for effective interactions with various biological targets, particularly enzymes involved in DNA replication.

The primary mechanism of action for this compound involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound can induce bacterial cell death, making it a promising candidate for antibacterial drug development.

Biological Activity

Antibacterial Activity:

Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria. It has been shown to be effective against:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at relatively low concentrations, further indicating its potential as an effective antibacterial agent .

Antiviral Activity:

In addition to its antibacterial properties, this compound has also demonstrated antiviral activity. Preliminary studies suggest that it may interfere with viral replication processes, although specific viral targets and mechanisms are still under investigation.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed that this compound had a significant effect on the growth inhibition of Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs . -

Structure-Activity Relationship (SAR):

Research into the SAR of quinoline derivatives revealed that modifications at specific positions on the quinoline ring could enhance biological activity. The presence of bromine and fluorine in this compound was found to be crucial for its antimicrobial properties, highlighting the importance of these halogens in drug design .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Lacks fluorine; simpler structure |

| 4-Bromoquinolin-6-amine | Bromine at position 4 | Different halogen substitution affecting reactivity |

| 7-Fluoroquinoline | Fluorine at position 7 | Lacks bromine; different activity profile |

| This compound | Bromine at position 3, fluorine at position 8 | Unique substitution pattern impacting activity |

This table illustrates how the specific halogen substitutions in this compound contribute to its enhanced biological activity compared to other quinoline derivatives.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-8-fluoroquinolin-6-amine?

The synthesis typically involves bromination and amination of quinoline precursors. Bromination using agents like N-bromosuccinimide (NBS) in chloroform under controlled conditions is a foundational step, followed by regioselective amination. Solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes are critical for achieving high yields and purity. Industrial methods may employ continuous flow reactors for scalability .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and ring integrity.

- LC-MS for molecular weight validation and purity assessment.

- Elemental analysis to verify stoichiometry.

- X-ray crystallography for resolving ambiguous stereochemical configurations .

Q. What biological activities are reported for halogen-substituted quinolin-3-amine derivatives?

These compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Bromine enhances electrophilic reactivity for target binding, while fluorine improves metabolic stability. Specific activities include kinase inhibition (e.g., EGFR) and antimicrobial effects against drug-resistant strains .

Q. How does the position of halogen substituents affect the compound's reactivity?

Bromine at the 3-position increases susceptibility to nucleophilic substitution, facilitating further functionalization. Fluorine at the 8-position stabilizes the aromatic ring via electron-withdrawing effects, directing reactivity to specific sites. This combination enhances regioselectivity in subsequent reactions .

Q. What storage conditions are optimal for this compound?

Store in anhydrous solvents (e.g., DMSO or THF) under inert gas (N2/Ar) at –20°C. Use amber vials to prevent photodegradation and include desiccants to minimize hydrolysis. Long-term stability tests should monitor purity via HPLC .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield in scaled-up synthesis?

Apply Design of Experiments (DoE) to optimize:

- Temperature (80–120°C) and pressure for bromination.

- Catalyst loading (5–10 mol% Pd).

- Residence time in continuous flow reactors. In-line purification (e.g., scavenger resins) reduces by-products. Kinetic studies using IR spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Perform molecular dynamics simulations to account for conformational flexibility in target binding.

- Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How to design structure-activity relationship (SAR) studies for halogen-modified derivatives?

Use this template for systematic analog synthesis and testing:

| Position | Modifications Tested | Key Assays |

|---|---|---|

| 3 | Br, Cl, CF3 | Kinase inhibition (IC50) |

| 8 | F, OMe, H | Antimicrobial MIC |

| 6 | NH2, OH, OAc | Cytotoxicity (CC50) |

Correlate electronic parameters (Hammett σ) with activity trends .

Q. What computational methods predict the metabolic stability of this compound?

Combine density functional theory (DFT) calculations (HOMO/LUMO energies) with CYP450 docking (AutoDock Vina). Prioritize metabolites flagged by ADMET predictors (e.g., pkCSM), then validate stability via LC-MS/MS under simulated physiological conditions .

Q. How to assess photostability under various illumination conditions?

属性

IUPAC Name |

3-bromo-8-fluoroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDCVYMFTYLNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。